2-((1-(2,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid
CAS No.: 838881-48-4
Cat. No.: VC5416593
Molecular Formula: C16H10Cl2N2O4S
Molecular Weight: 397.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 838881-48-4 |
|---|---|
| Molecular Formula | C16H10Cl2N2O4S |
| Molecular Weight | 397.23 |
| IUPAC Name | 2-[1-(2,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C16H10Cl2N2O4S/c17-8-3-4-11(10(18)6-8)20-13(21)7-12(15(20)22)25-14-9(16(23)24)2-1-5-19-14/h1-6,12H,7H2,(H,23,24) |
| Standard InChI Key | SHIYYQOYFQIHJP-UHFFFAOYSA-N |
| SMILES | C1C(C(=O)N(C1=O)C2=C(C=C(C=C2)Cl)Cl)SC3=C(C=CC=N3)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a nicotinic acid backbone (pyridine-3-carboxylic acid) linked via a thioether bridge to a 2,5-dioxopyrrolidin-3-yl moiety substituted with a 2,4-dichlorophenyl group. This architecture combines three pharmacophoric elements:
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Nicotinic acid: A vitamin B3 derivative with documented roles in cellular metabolism .
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2,5-Dioxopyrrolidine: A cyclic imide scaffold common in bioactive molecules, influencing solubility and target binding .
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2,4-Dichlorophenyl: A lipophilic aromatic group enhancing membrane permeability and steric interactions .
Table 1: Key Molecular Descriptors
Synthesis and Structural Characterization
Synthetic Pathways
While no explicit protocol for this compound exists, convergent strategies from analogous systems suggest:
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Pyrrolidinone Synthesis: Cyclocondensation of maleic anhydride with 2,4-dichloroaniline forms the 2,5-dioxopyrrolidin-3-yl core .
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Thioether Formation: Nucleophilic substitution between 3-mercapto-nicotinic acid and a halogenated pyrrolidinone intermediate .
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Purification: Chromatographic isolation, with yields typically ranging 50–70% for similar derivatives .
Spectroscopic Validation
Key spectral signatures inferred from related compounds:
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: <0.1 mg/mL (predicted), due to lipophilic dichlorophenyl and rigid pyrrolidinone .
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logP: 2.8–3.5 (moderate lipophilicity favoring cellular uptake) .
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Stability: Susceptible to hydrolysis at extreme pH (pH <3 or >10), requiring storage at 4°C under inert atmosphere .
Table 2: Predicted ADME Parameters
| Parameter | Value | Method |
|---|---|---|
| Plasma Protein Binding | 89–92% | QSAR model |
| CYP3A4 Inhibition | Moderate (IC₅₀ ~8 μM) | In silico docking |
| Bioavailability | 45–55% (oral) | SwissADME |
Pharmacological Activity
Anti-inflammatory Effects
The nicotinic acid moiety may modulate NF-κB and COX-2 pathways, as seen in related vitamin B3 derivatives .
Cytotoxicity Profile
Preliminary data on similar compounds show:
Industrial and Regulatory Status
Manufacturing Landscape
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Key Suppliers: MolCore BioPharmatech (analog CAS 2108138-72-1) , Ambeed (related dioxopyrrolidine reagents) .
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Purity Standards: ≥97% (HPLC), with residual solvents <0.1% .
Intellectual Property
No direct patents identified, but broad claims in:
Future Directions
Research Priorities
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